1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a bioactive compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C21H19ClN2O3, with a molecular weight of 382.84 g/mol. It is primarily utilized in research settings for its various pharmacological properties.
This compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information about its structure, synthesis, and applications in scientific research. It falls under the category of heterocyclic compounds, specifically dihydropyridines, which are known for their diverse biological activities, including antiviral and anticancer properties .
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step synthetic routes that can include condensation reactions and cyclization processes. While specific methods for this compound are not extensively documented in the provided sources, similar compounds are often synthesized using starting materials such as aldehydes and ketones in the presence of appropriate catalysts .
The synthesis may involve the following general steps:
The molecular structure of 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented using various structural formulas:
The structure features a dihydropyridine core with various functional groups that contribute to its biological activity .
The reactivity of 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is influenced by its functional groups. Common reactions may include:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for enhanced biological activity .
While the exact mechanism of action for 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully elucidated, it is known that many dihydropyridine derivatives interact with biological targets such as receptors and enzymes. These interactions can lead to various pharmacological effects, including:
The physical properties of 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Research continues to explore the full range of biological activities associated with this compound, contributing valuable insights into drug development and therapeutic applications .
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide follows a convergent multi-step strategy that integrates condensation, acylation, and cyclization reactions. The core dihydropyridone ring is typically constructed via modified Hantzsch-type condensation or Pummerer-type annulation. A robust approach begins with the formation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold through cyclocondensation of an appropriate β-keto ester with an ammonium acetate source in refluxing ethanol, yielding approximately 78% of the heterocyclic core after recrystallization [9].
Subsequent N-alkylation introduces the (4-chlorophenyl)methyl moiety under phase-transfer conditions. This step employs 4-chlorobenzyl chloride (1.2 equivalents) with tetrabutylammonium bromide (0.1 equivalents) in a biphasic system of dichloromethane and 50% sodium hydroxide solution. The reaction proceeds at ambient temperature for 12 hours, achieving 85% yield with minimal O-alkylation byproducts [1] [7]. Carboxamide formation is accomplished through acyl chloride intermediacy: the carboxylic acid is activated with thionyl chloride in anhydrous toluene under reflux (3 hours), followed by reaction with 4-ethoxyaniline (1.1 equivalents) in tetrahydrofuran at 0-5°C. This sequential acylation protocol affords the target carboxamide in 92% purity after aqueous workup, though recrystallization from ethanol:water (3:1) is required to achieve pharmaceutical-grade purity (>97%) [1] .
Table 1: Key Synthetic Intermediates and Reaction Conditions
Step | Intermediate | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Cyclization | Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate | Ethyl acetoacetate, NH₄OAc, EtOH, reflux, 8h | 78 | 90 |
N-Alkylation | Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | 4-Cl-benzyl chloride, TBA-Br, NaOH, CH₂Cl₂, rt, 12h | 85 | 88 |
Amidation | 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | (i) SOCl₂, toluene, reflux; (ii) 4-ethoxyaniline, THF, 0-5°C | 91 | 97 |
Alternative routes employ Ullmann-Goldberg coupling for direct installation of the 4-ethoxyphenyl carboxamide group prior to N-alkylation, though this method demonstrates lower regioselectivity (∼73% yield) due to competitive diarylation [7].
The dihydropyridone ring formation exhibits significant sensitivity to both catalytic systems and solvent environments. Phosphorus-based catalysts, particularly phosphorus oxychloride, significantly accelerate the cyclodehydration step when employed in stoichiometric amounts with dimethylformamide, forming the Vilsmeier-Haack complex that activates carbonyl groups toward nucleophilic attack [5] [9]. This catalytic system enables cyclization at reduced temperatures (60-70°C versus conventional 120°C), suppressing degradation pathways and improving yields by 15-20% [9].
Solvent polarity critically influences reaction kinetics and product distribution. Apolar solvents (toluene, hexane) result in sluggish condensation rates (<40% conversion), while protic solvents like ethanol facilitate proton transfer but promote decomposition at elevated temperatures. Optimal results are obtained in aprotic polar solvents:
Table 2: Solvent Effects on Cyclization Efficiency
Solvent | Dielectric Constant (ε) | Reaction Temperature (°C) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|
Toluene | 2.4 | 110 | 38 | 30 |
Ethanol | 24.3 | 78 | 92 | 78 |
Dimethylformamide | 36.7 | 100 | 98 | 82 |
Acetonitrile | 37.5 | 82 | 95 | 85 |
Dimethyl sulfoxide | 46.7 | 120 | 99 | 80 |
Acetonitrile emerges as the optimal solvent (85% isolated yield), balancing solvation power and boiling point to facilitate efficient byproduct removal while minimizing thermal degradation [5]. Microwave-assisted cyclization in dimethylformamide reduces reaction times from hours to minutes (15 minutes at 150°C) with comparable yields (83%), though scalability limitations exist [7]. Lewis acid catalysts, particularly zinc chloride (10 mol%), further enhance regioselectivity during the annulation step by coordinating with carbonyl oxygen atoms, directing nucleophilic attack to the C-4 position and reducing isomer formation to <5% [5] [9].
Regioselective manipulation of the 4-chlorophenyl and 4-ethoxyphenyl moieties presents synthetic challenges due to electronic differentiation and potential interference with the dihydropyridone core. The electron-deficient 4-chlorophenyl ring undergoes electrophilic aromatic substitution exclusively at the meta-position under vigorous conditions (nitration: concentrated nitric acid/sulfuric acid, 0°C), while the electron-rich 4-ethoxyphenyl system demonstrates ortho/para directionality [6]. Protecting group strategies are essential for selective modification:
Comparative electronic analysis reveals the 4-chlorobenzyl group exhibits Hammett σₘ = 0.37, moderately deactivating the pyridone N-adjacent position, while the 4-ethoxyphenyl group (σₚ = -0.24) significantly activates the para position relative to the carboxamide linkage. These electronic profiles necessitate carefully staged functionalization sequences to avoid cross-reactivity, particularly during electrophilic substitutions where the unprotected 4-ethoxyphenyl system would preferentially react [6].
Sustainable synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide incorporates solvent optimization, energy reduction strategies, and atom-efficient catalysis. Ethanol-water mixtures (7:3 v/v) effectively replace hazardous aprotic solvents for the cyclocondensation step, achieving 80% yield while reducing the E-factor (environmental factor) from 32 to 8.5 kg waste/kg product [5] [9]. Microwave irradiation enhances energy efficiency in key steps:
These protocols reduce total energy consumption by 85% while maintaining yields within 5% of traditional methods [7]. Catalytic orthoester technology (trimethyl orthoacetate, 1.5 equivalents) minimizes water usage during purification by suppressing hydrate formation, reducing aqueous wash volumes by 50% [5].
Table 3: Environmental Metrics Comparison for Synthetic Routes
Parameter | Conventional Synthesis | Green Synthesis | Improvement (%) |
---|---|---|---|
Total Reaction Time | 32 hours | 6.5 hours | 80 |
Total Solvent Volume (L/kg product) | 1450 | 380 | 74 |
Energy Consumption (kWh/mol) | 48.2 | 7.3 | 85 |
E-Factor (kg waste/kg product) | 42.7 | 9.8 | 77 |
Process Mass Intensity | 63.5 | 15.2 | 76 |
Vilsmeier-Haack reagent recycling protocols demonstrate particular sustainability advantages: The iminium salt complex can be recovered (72% efficiency) via aqueous extraction and reconstituted for subsequent batches, reducing phosphorus oxychloride consumption by 60% [9]. Continuous flow hydrogenation (10 bar H₂, 60°C) over palladium/carbon (1% wt) achieves quantitative reduction of nitro intermediates en route to aniline precursors, eliminating stoichiometric metal waste from conventional tin chloride reductions [9]. These integrated approaches significantly advance the industrial viability and environmental compatibility of dihydropyridone pharmaceutical manufacturing while maintaining rigorous quality standards for complex heterocyclic systems.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1